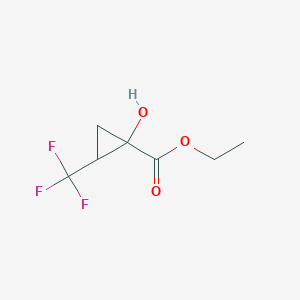

ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers

Description

Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a hydroxyl group, a trifluoromethyl group, and an ester moiety. The compound exists as a mixture of diastereomers due to the stereochemical complexity of the cyclopropane ring. Such structures are of interest in medicinal and materials chemistry due to the trifluoromethyl group’s electron-withdrawing properties and the cyclopropane ring’s strain-induced reactivity .

Properties

Molecular Formula |

C7H9F3O3 |

|---|---|

Molecular Weight |

198.14 g/mol |

IUPAC Name |

ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H9F3O3/c1-2-13-5(11)6(12)3-4(6)7(8,9)10/h4,12H,2-3H2,1H3 |

InChI Key |

PYUBLGOIKZTOKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate involves several steps. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the formation of the desired cyclopropane ring. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Key Observations

Diastereomer Control: The diastereomer ratio (dr) varies significantly with substituents and reaction conditions. For example, N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (dr 23:1) achieves high stereoselectivity under thermal conditions without catalysts , whereas ethyl 2-sulfonamido derivatives (dr 60:40) show moderate selectivity using copper catalysis .

Impact of Trifluoromethyl vs. Other Substituents: The trifluoromethyl group in the target compound likely enhances electrophilicity and metabolic stability compared to analogs with pentafluorophenyl () or methoxyphenoxy () groups. Sulfonamido substituents () introduce hydrogen-bonding capability, which is absent in the target compound’s hydroxyl/trifluoromethyl/ester system.

Synthetic Efficiency: Yields for cyclopropane derivatives range from 27% () to 78% ().

These features may overlap with the target compound’s expected spectral data.

Biological Activity

Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, a compound characterized by its unique cyclopropane structure and a mixture of diastereomers, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological implications, and relevant research findings.

- Molecular Formula : C₇H₉F₃O₃

- Molecular Weight : 198.14 g/mol

- CAS Number : 2648956-86-7

The compound features a trifluoromethyl group, which significantly influences its reactivity and biological interactions. The presence of hydroxyl and carboxylate functional groups enhances its potential for various chemical transformations, including nucleophilic substitutions and esterifications .

Biological Activity Overview

Research on the biological activity of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate is limited, but insights can be drawn from studies on structurally similar compounds. The trifluoromethyl group is known to enhance lipophilicity and bioactivity, which may influence the compound's interactions with biological targets.

Potential Pharmacological Properties

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The unique cyclopropane framework may contribute to this activity through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Related cyclopropane derivatives have shown anti-inflammatory activities in various assays. This suggests that ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate might also exhibit similar effects by modulating inflammatory pathways.

- Enzyme Interactions : The compound's trifluoromethyl group could enhance binding affinity to enzymes or receptors, potentially leading to selective inhibition or activation of biological pathways .

Case Studies and Research Findings

While specific studies on ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate are scarce, related research provides valuable context:

- Cyclopropane Derivatives : A study on cyclopropane-containing compounds revealed significant antitumor activities in vitro and in vivo. These compounds acted through various mechanisms, including inhibition of key signaling pathways involved in cancer progression .

- Trifluoromethyl Compounds : Research indicates that the incorporation of trifluoromethyl groups in drug design often leads to enhanced pharmacokinetic properties, improving bioavailability and metabolic stability .

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, a comparison with other related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(trifluoromethyl)cyclopropane-1-carboxylate | Trifluoromethyl group at position 2 | Lacks hydroxyl group |

| Ethyl cyclopropane-1-carboxylate | Cyclopropane ring without trifluoromethyl | Simpler structure; less reactive |

| Trifluoroacetate derivatives | Trifluoroacetate moiety | Different functional group; varies in reactivity |

| Cyclopropanecarboxylic acids | Carboxylic acid functionality | More polar; different solubility characteristics |

Conclusion and Future Directions

Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate holds promise as a candidate for further pharmacological exploration due to its unique structure and potential biological activities. Future research should focus on:

- Detailed pharmacological studies to elucidate specific mechanisms of action.

- Investigations into the compound's interactions with biological macromolecules.

- Development of derivatives to optimize bioactivity and therapeutic applications.

Q & A

Q. What are the standard synthetic methodologies for preparing ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate as a mixture of diastereomers?

The synthesis typically involves multicomponent cascade reactions. For example, a Knoevenagel–Michael–Mannich–cyclization cascade can be employed using aldehydes, cyano-containing C-H acids, and trifluoromethylated precursors. Ethyl 4,4,4-trifluoro-3-oxobutanoate is a key intermediate, and ammonium acetate acts as both a base and nitrogen source . Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to control diastereoselectivity. Monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation .

Q. How can diastereomers of this compound be separated and purified?

Flash column chromatography is commonly used for diastereomer separation. For example, a 0%–25% ethyl acetate/hexanes gradient effectively resolves diastereomers with minor polarity differences . Preparative HPLC with chiral stationary phases may enhance resolution but requires rigorous solvent optimization. Post-purification, NMR and X-ray crystallography confirm stereochemistry .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : , , and NMR identify diastereomers by distinct splitting patterns and chemical shifts, particularly for the trifluoromethyl group and cyclopropane protons .

- X-ray crystallography : Resolves absolute configuration and confirms diastereomer assignments .

- IR spectroscopy : Detects hydroxyl and carbonyl functional groups, aiding in structural validation .

Advanced Research Questions

Q. How do reaction conditions influence the diastereomeric ratio in synthesis?

The diastereomeric ratio is sensitive to:

- Solvent polarity : Polar aprotic solvents (e.g., THF) favor specific transition states by stabilizing charged intermediates.

- Catalyst choice : Metal catalysts (e.g., iridium complexes) or organocatalysts can enhance stereoselectivity .

- Temperature : Lower temperatures favor kinetic control, while higher temperatures may lead to thermodynamic equilibration .

A systematic Design of Experiments (DoE) approach is recommended to optimize these variables.

Q. What computational methods predict the reactivity and stereochemical outcomes of this compound?

Density Functional Theory (DFT) calculations model transition states and predict diastereoselectivity. For example, the trifluoromethyl group’s electron-withdrawing effects can be analyzed to assess cyclopropane ring strain and reaction pathways . Molecular docking studies further explore interactions with biological targets (e.g., enzymes or receptors) .

Q. How can data contradictions in diastereomer characterization be resolved?

Contradictions often arise from:

- Overlapping NMR signals : Use NMR or 2D techniques (e.g., NOESY) to differentiate diastereomers .

- Crystallization challenges : Co-crystallization with chiral auxiliaries or heavy atoms (e.g., bromine) improves X-ray diffraction quality .

- Chromatographic co-elution : Pair analytical techniques (e.g., LC-MS with chiral columns) to confirm separation efficiency .

Q. What strategies address low yields in diastereoselective syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.